molecular formula C5H11Br B047287 3-Bromopentane CAS No. 1809-10-5

3-Bromopentane

Cat. No. B047287
Key on ui cas rn: 1809-10-5
M. Wt: 151.04 g/mol
InChI Key: VTOQFOCYBTVOJZ-UHFFFAOYSA-N
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Patent
US08563717B2

Procedure details

A solution of 3-bromopentane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmol) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) and potassium carbonate (46 mg, 0.3 mmol) added, and heated to 50° C. for 18 hr. An additional aliquot of 3-bromopentane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine
Quantity
435 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
46 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
80 μL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[N:14]=[C:13]2[C:9]([N:10]=[C:11]([O:23]C)[N:12]2[CH2:15][CH2:16][CH:17]2[CH2:22][CH2:21][CH2:20][NH:19][CH2:18]2)=[C:8]([NH2:25])[N:7]=1)[CH2:2][CH2:3][CH3:4].CCN(C(C)C)C(C)C.C(=O)([O-])[O-].[K+].[K+].[Br:41][CH:42]([CH2:45][CH3:46])[CH2:43][CH3:44]>C(#N)C.CN(C=O)C.CO.CS(C)=O>[Br:41][CH:42]([CH2:45][CH3:46])[CH2:43][CH3:44].[NH2:25][C:8]1[N:7]=[C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:14]=[C:13]2[C:9]=1[NH:10][C:11](=[O:23])[N:12]2[CH2:15][CH2:16][CH:17]1[CH2:22][CH2:21][CH2:20][N:19]([CH:42]([CH2:45][CH3:46])[CH2:43][CH3:44])[CH2:18]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 μL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine
Quantity
435 mg
Type
reactant
Smiles
C(CCC)OC1=NC(=C2N=C(N(C2=N1)CCC1CNCCC1)OC)N
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
40 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
46 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC)CC
Name
Quantity
40 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
80 μL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube
TEMPERATURE
Type
TEMPERATURE
Details
with heat at 50° C. for a further 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
purified by Mass Directed AutoPrep (Method A)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus
DISSOLUTION
Type
DISSOLUTION
Details
The material was redissolved in methanol (0.5 ml)
WASH
Type
WASH
Details
The product was eluted with additional methanol (1.5 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC(CC)CC
Name
Type
product
Smiles
NC1=C2NC(N(C2=NC(=N1)OCCCC)CCC1CN(CCC1)C(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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